

# The Ephemeral Enkephalins: A Technical Guide to Their Discovery, Degradation, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The discovery of enkephalins in 1975 marked a pivotal moment in neuroscience, revealing the existence of endogenous opioid peptides and revolutionizing our understanding of pain modulation and neurobiology. These pentapeptides, Met-enkephalin and Leu-enkephalin, act as neurotransmitters by binding to opioid receptors, but their signaling is tightly regulated by rapid enzymatic degradation. This in-depth technical guide provides a comprehensive overview of the discovery, history, and metabolic fate of enkephalins, with a focus on their degradation products. We will delve into the key enzymes responsible for their inactivation, the experimental methodologies used to elucidate these processes, and the downstream signaling consequences of enkephalin activity and metabolism.

# Discovery and History: The Dawn of Endogenous Opioids

The journey to uncover the enkephalins began with the long-standing question of how opioid drugs exerted their potent analgesic effects. In 1975, John Hughes and Hans Kosterlitz at the University of Aberdeen made the groundbreaking discovery of two pentapeptides from porcine brain extracts that exhibited potent opiate agonist activity.[1][2] They named these compounds "enkephalins," meaning "in the head." This seminal work, published in Nature, identified the



sequences of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Phe-Leu).[3]

The initial research relied heavily on bioassays, particularly the guinea pig ileum and mouse vas deferens preparations, which are sensitive to opioids and show inhibited contractions in their presence.[4][5][6][7] Hughes and Kosterlitz meticulously used these assays to track the opioid-like activity throughout their extraction and purification procedures.[8] The amino acid sequences of the purified peptides were then determined using the Dansyl-Edman method.

Subsequent research quickly established that enkephalins are rapidly broken down in biological tissues. This led to the search for the enzymes responsible for their inactivation, which were termed "enkephalinases." These enzymes ensure the fine-tuned and localized signaling of enkephalins.[1][9] The primary enzymes identified were two membrane-bound metallopeptidases: neutral endopeptidase (NEP), also known as neprilysin, and aminopeptidase N (APN).[1][2] The rapid degradation of enkephalins highlighted a significant challenge for their therapeutic potential but also opened a new avenue for drug development: the creation of enkephalinase inhibitors to prolong the analgesic effects of endogenous opioids. [9]

## The Degradation Cascade: Enzymes and Products

The biological activity of enkephalins is terminated by enzymatic cleavage, primarily at two sites. Aminopeptidase N (APN) cleaves the Tyr¹-Gly² bond, releasing a free tyrosine molecule. Neutral endopeptidase (NEP) hydrolyzes the Gly³-Phe⁴ bond. The concerted action of these enzymes leads to the rapid inactivation of enkephalins.

#### **Key Degrading Enzymes**

- Neutral Endopeptidase (NEP/Neprilysin): A zinc-dependent metalloprotease that cleaves peptides on the amino side of hydrophobic amino acids. In the context of enkephalins, it specifically targets the Gly<sup>3</sup>-Phe<sup>4</sup> bond.
- Aminopeptidase N (APN/CD13): A membrane-bound metalloprotease that removes the Nterminal amino acid from peptides. For enkephalins, this results in the cleavage of the Tyr¹-Gly² bond.



#### **Enkephalin Degradation Products**

The primary degradation of enkephalins yields smaller, inactive peptide fragments and amino acids.

- · Cleavage by APN:
  - Met-enkephalin → Tyr + Gly-Gly-Phe-Met
  - Leu-enkephalin → Tyr + Gly-Gly-Phe-Leu
- Cleavage by NEP:
  - Met-enkephalin → Tyr-Gly-Gly + Phe-Met
  - Leu-enkephalin → Tyr-Gly-Gly + Phe-Leu

Further degradation of the resulting fragments by other peptidases ultimately leads to the individual constituent amino acids.

## **Quantitative Analysis of Enkephalin Degradation**

The rate of enkephalin degradation is a critical factor in determining the duration and intensity of their signaling. The following tables summarize key quantitative data on the kinetics of enkephalin degradation.



| Peptide                                    | Tissue/Flui<br>d                  | Enzyme(s)                | Parameter        | Value                                                   | Reference |
|--------------------------------------------|-----------------------------------|--------------------------|------------------|---------------------------------------------------------|-----------|
| Methionine-<br>enkephalin                  | Human<br>Cerebrospina<br>I Fluid  | Endogenous<br>Peptidases | Half-life (t½)   | 26.2 ± 5.5<br>min                                       | [10]      |
| Methionine-<br>enkephalin                  | Human<br>Cerebrospina<br>I Fluid  | Endogenous<br>Peptidases | Km               | 0.19 ± 0.02<br>mM                                       | [10]      |
| Methionine-<br>enkephalin                  | Human<br>Cerebrospina<br>I Fluid  | Endogenous<br>Peptidases | Vmax             | 9.8 ± 2.2<br>µmol·L <sup>−1</sup> ·min<br><sup>−1</sup> | [10]      |
| D-Ala²-D-<br>Leu⁵-<br>enkephalin<br>(DADL) | Human<br>Cerebrospina<br>I Fluid  | Endogenous<br>Peptidases | Half-life (t½)   | 115 min                                                 |           |
| Methionine-<br>enkephalin                  | Human Brain<br>(Cortex)           | Endogenous<br>Peptidases | Initial Velocity | 21.7 - 25.6<br>pg/mg<br>tissue/min                      | [11]      |
| Methionine-<br>enkephalin                  | Human Brain<br>(Cortex)           | Endogenous<br>Peptidases | Half-life (t½)   | 14.1 - 14.3<br>min                                      | [11]      |
| Methionine-<br>enkephalin                  | Human Brain<br>(Basal<br>Ganglia) | Endogenous<br>Peptidases | Initial Velocity | 56.1 - 88.7<br>pg/mg<br>tissue/min                      | [11]      |
| Methionine-<br>enkephalin                  | Human Brain<br>(Basal<br>Ganglia) | Endogenous<br>Peptidases | Half-life (t½)   | 1.6 - 2.6 min                                           | [11]      |
| Leu-<br>enkephalin                         | Rat Plasma                        | Endogenous<br>Peptidases | Half-life (t½)   | < 10 min                                                | [12]      |
| Met-<br>enkephalin                         | Hog Cerebral<br>Microvessels      | Aminopeptida<br>se M     | Km               | 91.3 ± 4.9 μM                                           | [13]      |



### **Experimental Protocols**

The study of enkephalin degradation has employed a variety of experimental techniques, from classic bioassays to modern enzymatic and analytical methods.

#### **Classic Bioassays for Opioid Activity**

The initial discovery and characterization of enkephalins relied on their ability to inhibit electrically stimulated contractions of smooth muscle preparations.

- a) Guinea Pig Ileum Bioassay
- Principle: Opioids inhibit the release of acetylcholine from enteric neurons, thus reducing the contraction of the ileum smooth muscle.[5][7][14][15]
- Procedure Outline:
  - A segment of the terminal ileum from a guinea pig is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
  - The tissue is connected to an isotonic transducer to record contractions on a kymograph or data acquisition system.
  - The ileum is subjected to electrical field stimulation to elicit regular contractions.
  - Test compounds (e.g., enkephalins, morphine) are added to the bath, and the inhibition of contraction is measured.
  - The specificity of the opioid effect is confirmed by its reversal with an opioid antagonist like naloxone.[3]
- b) Mouse Vas Deferens Bioassay
- Principle: Opioids inhibit the release of noradrenaline from sympathetic nerve terminals, reducing the contraction of the vas deferens smooth muscle.[4][16][17][18]
- Procedure Outline:



- The vas deferens from a mouse is dissected and mounted in an organ bath under similar conditions as the guinea pig ileum.
- The tissue is electrically stimulated to induce contractions.
- The inhibitory effect of enkephalins and other opioids on these contractions is quantified.

#### **Modern Enzymatic Activity Assays**

- a) Neprilysin (NEP) Activity Assay (Fluorometric)
- Principle: This assay utilizes a synthetic, fluorogenic NEP substrate. Cleavage of the substrate by active NEP releases a fluorophore, and the resulting increase in fluorescence is proportional to NEP activity.
- Detailed Protocol (based on commercial kits):
  - Sample Preparation: Homogenize tissue (e.g., brain) or cells in ice-cold NEP Assay Buffer.
    Centrifuge to pellet debris and collect the supernatant containing the enzyme.
  - Assay Reaction:
    - Add the sample supernatant to wells of a 96-well microplate.
    - Prepare a standard curve using a known concentration of the fluorophore.
    - Initiate the reaction by adding the NEP substrate.
    - Incubate at 37°C.
  - Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/430 nm) in a kinetic mode.
  - Calculation: Calculate the NEP activity based on the rate of fluorescence increase and the standard curve.
- b) Aminopeptidase N (APN) Activity Assay (Fluorometric)



- Principle: Similar to the NEP assay, this method uses a specific fluorogenic substrate for APN. The cleavage of this substrate results in a quantifiable fluorescent signal.
- Detailed Protocol (based on commercial kits):
  - Sample Preparation: Prepare tissue or cell lysates as described for the NEP assay.
  - Assay Reaction:
    - Add the lysate to microplate wells. Include a parallel sample with a specific APN inhibitor to determine the specific activity.
    - Prepare a fluorophore standard curve.
    - Add the APN substrate to start the reaction.
    - Incubate at 37°C.
  - Measurement: Monitor the increase in fluorescence at the appropriate wavelengths (e.g., Ex/Em = 384/502 nm).
  - Calculation: Determine the APN activity from the rate of fluorescence change, corrected for non-specific activity using the inhibitor control.

#### **Signaling Pathways and Visualizations**

Enkephalins exert their effects by binding to and activating G-protein coupled receptors (GPCRs), primarily the mu ( $\mu$ ) and delta ( $\delta$ ) opioid receptors. The degradation products of enkephalins are generally considered inactive at these receptors.

#### **Enkephalin Degradation and Inactivation Pathway**





Click to download full resolution via product page

Caption: Enzymatic degradation of enkephalins by APN and NEP.

## **Experimental Workflow for Enkephalin Discovery**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The role of enkephalinergic systems in substance use disorders PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of enkephalin and enkephalin analogs on the guinea-pig ileum and rat brain opilate receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-enkephalins--synthesis, activity on guinea-pig ileum, and analgesic effect PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guinea Pig Ileum [norecopa.no]
- 8. The distribution of methionine-enkephalin and leucine-enkephalin in the brain and peripheral tissues PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Enkephalin degradation stimulated by captopril PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of opioid peptides by cerebral microvascular aminopeptidase M PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. researchgate.net [researchgate.net]
- 15. A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. The mouse vas deferens: a pharmacological preparation sensitive to nociceptin PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The bioassay of cannabinoids using the mouse isolated vas deferens PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Ephemeral Enkephalins: A Technical Guide to Their Discovery, Degradation, and Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671300#discovery-and-history-of-enkephalin-degradation-products]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com